2-(1H-imidazol-4-yl)-2-methylpropanoic acid

Description

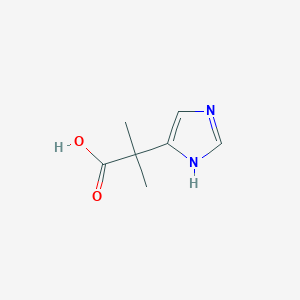

2-(1H-Imidazol-4-yl)-2-methylpropanoic acid is a branched-chain carboxylic acid featuring a 1H-imidazole ring substituted at the 4-position. The imidazole moiety, a five-membered aromatic heterocycle with two nitrogen atoms, confers unique electronic and hydrogen-bonding properties. The methyl group at the α-carbon and the propanoic acid chain contribute to its steric and solubility characteristics.

Properties

IUPAC Name |

2-(1H-imidazol-5-yl)-2-methylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-7(2,6(10)11)5-3-8-4-9-5/h3-4H,1-2H3,(H,8,9)(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LORNKCPCLAVENK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CN=CN1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

731746-84-2 | |

| Record name | 2-(1H-Imidazol-4-yl)-2-methyl-propanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0731746842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(1H-IMIDAZOL-4-YL)-2-METHYL-PROPANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5B0NP35LRC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazole derivatives, including 2-(1H-imidazol-4-yl)-2-methylpropanoic acid, typically involves the cyclization of amido-nitriles or the condensation of ketones and amidines. For instance, a novel protocol for the cyclization of amido-nitriles has been reported, which proceeds via nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another method involves the oxidative condensation of ketones and amidines under basic conditions to produce tri-substituted imidazol-4-ones .

Industrial Production Methods

Industrial production methods for imidazole derivatives often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of high-pressure reactors and specialized catalysts to facilitate the cyclization and condensation reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

2-(1H-imidazol-4-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized to form imidazolones.

Reduction: Reduction reactions can lead to the formation of dihydroimidazoles.

Common Reagents and Conditions

Common reagents used in these reactions include molecular oxygen for oxidation, hydrogen gas for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve the use of catalysts such as nickel or palladium and solvents like dimethyl sulfoxide (DMSO) or acetonitrile .

Major Products

The major products formed from these reactions include imidazolones, dihydroimidazoles, and substituted imidazole derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

2-(1H-imidazol-4-yl)-2-methylpropanoic acid has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.

Medicine: Imidazole derivatives are explored for their therapeutic potential in treating various diseases, such as infections and cancer.

Industry: The compound is used in the development of agrochemicals, dyes, and functional materials for various industrial applications

Mechanism of Action

The mechanism of action of 2-(1H-imidazol-4-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions and enzymes, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the stabilization of metal complexes, which can have therapeutic effects .

Comparison with Similar Compounds

Structural Analogs and Derivatives

The following table summarizes key structural analogs, their substituents, and molecular properties:

Physicochemical and Functional Comparisons

Steric and Electronic Effects

- Branched vs. Linear Chains : The α-methyl group in the target compound reduces conformational flexibility compared to linear-chain analogs like 2-(1H-imidazol-4-yl)acetic acid (MW 140.14, ). This branching may enhance metabolic stability but reduce solubility.

- Functional Groups: The tetrazole in compound 11 acts as a bioisostere for carboxylic acids, improving metabolic resistance while retaining acidity (pKa ~4.9 for tetrazole vs. ~2.5 for carboxylic acid) .

Solubility and Bioavailability

- Hydrophilic Modifications: The β-hydroxyl group in 2-hydroxy-3-(1-methylimidazol-4-yl)propanoic acid enhances water solubility via hydrogen bonding, contrasting with the hydrophobic phenoxy group in compound 59, which favors membrane permeability .

- Zwitterionic Properties: The α-amino group in 2-amino-3-(1-methylimidazol-4-yl)propanoic acid enables zwitterionic behavior at physiological pH, improving solubility but limiting blood-brain barrier penetration .

Biological Activity

2-(1H-imidazol-4-yl)-2-methylpropanoic acid, also known as a derivative of imidazole, has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes an imidazole ring that contributes to its interaction with biological targets. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C7H10N2O2. Its structure features:

- An imidazole ring that enhances its ability to bind to various biological targets.

- A methylpropanoic acid moiety that may influence its solubility and reactivity.

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. The imidazole group can facilitate hydrogen bonding and π-π interactions with aromatic residues in proteins, potentially modulating enzyme activity or receptor signaling pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, particularly Gram-positive bacteria. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Zone of Inhibition (mm) | Concentration (mg/mL) |

|---|---|---|

| Staphylococcus aureus | >20 | 50 |

| Bacillus subtilis | >15 | 50 |

| Escherichia coli | <10 | 50 |

Neuroprotective Effects

Research indicates that compounds similar to this compound may possess neuroprotective properties. These compounds have been studied for their potential in treating neurodegenerative disorders such as Alzheimer's disease by inhibiting the production of amyloid-beta peptides, which are implicated in the disease's pathology .

Case Studies

- Neurodegenerative Disorders : A study investigated the effects of imidazole derivatives on amyloid-beta production in cultured neuronal cells. Results demonstrated a significant reduction in amyloid precursor protein processing, suggesting potential therapeutic benefits in Alzheimer's disease management .

- Antimicrobial Efficacy : In a comparative study, this compound was tested against standard antibiotics. It exhibited comparable or superior antimicrobial activity against certain strains, indicating its potential as a lead compound for antibiotic development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.